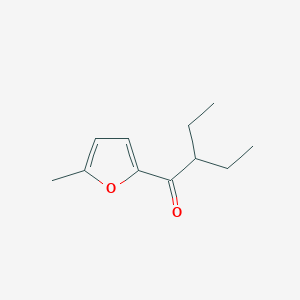
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- is an organic compound with the molecular formula C9H12O2 It is a derivative of butanone, featuring a furan ring substituted with an ethyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylfuran with butanone in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of an acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the dehydrogenation of 2-butanol, similar to the production of other butanone derivatives. This process is typically carried out using copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550 °C .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the furan ring can engage in electrophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanone, 1-(2-furanyl)-: Another furan-substituted butanone with similar chemical properties.
1-Propanone, 1-(5-methyl-2-furanyl)-: A propanone derivative with a similar furan substitution pattern.
Uniqueness
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methyl groups on the furan ring differentiates it from other similar compounds and influences its behavior in various chemical reactions.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-ethyl-1-(5-methylfuran-2-yl)butan-1-one |
InChI |
InChI=1S/C11H16O2/c1-4-9(5-2)11(12)10-7-6-8(3)13-10/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
JDVBTKGMHDKONC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)C1=CC=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
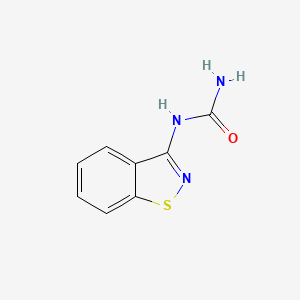
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
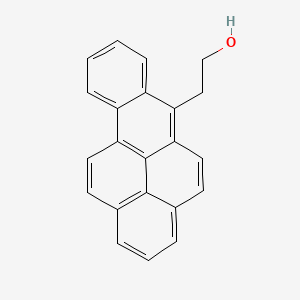
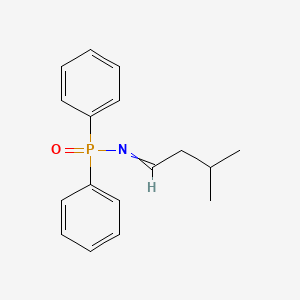
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
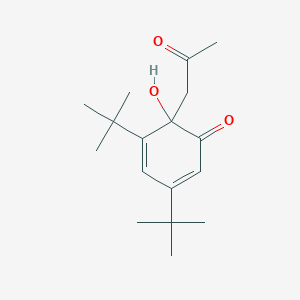
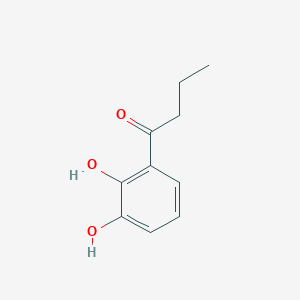
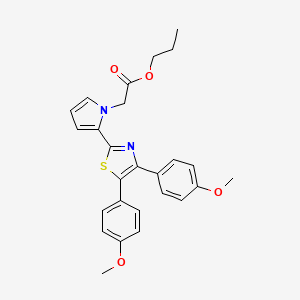
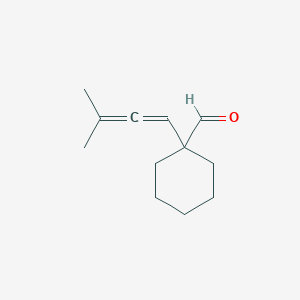
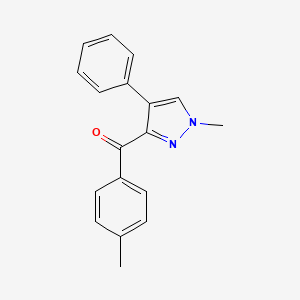
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)


